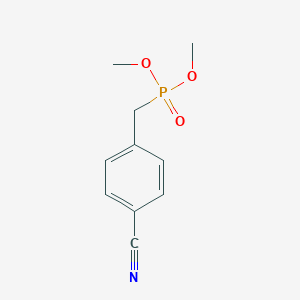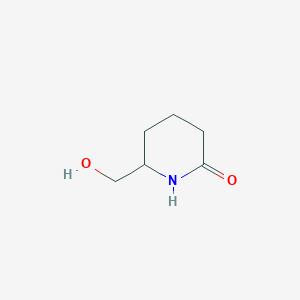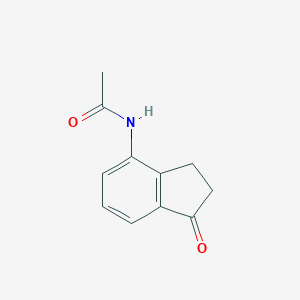
N-(1-oxo-indan-4-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-oxo-indan-4-yl)-acetamide, commonly known as INDAM, is an organic compound that belongs to the class of indanone derivatives. It has gained significant attention in scientific research due to its wide range of applications in various fields.
Wirkmechanismus
The mechanism of action of INDAM is not fully understood. However, it has been proposed that INDAM exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. In addition, INDAM has been reported to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
INDAM has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, reduce inflammation, and alleviate pain. In addition, INDAM has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
INDAM has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it exhibits a wide range of pharmacological effects, which makes it a versatile compound for scientific research. However, there are also limitations to the use of INDAM in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the potential side effects of INDAM are not well characterized, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of INDAM. One area of research is the development of new synthetic methods for INDAM that improve the yield and purity of the compound. In addition, further investigation into the mechanism of action of INDAM may provide insights into its potential therapeutic applications. Another area of research is the development of new derivatives of INDAM that exhibit improved pharmacological properties. Finally, the potential use of INDAM in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, INDAM is a versatile compound that has gained significant attention in scientific research due to its wide range of applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into INDAM is warranted to fully explore its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
INDAM has been extensively studied for its various applications in scientific research. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic properties. In addition, INDAM has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
173252-63-6 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N-(1-oxo-2,3-dihydroinden-4-yl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-10-4-2-3-9-8(10)5-6-11(9)14/h2-4H,5-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
DEKMZWJFQSJULY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1CCC2=O |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1CCC2=O |
Synonyme |
Acetamide, N-(2,3-dihydro-1-oxo-1H-inden-4-yl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


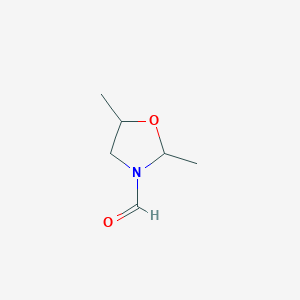

![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)

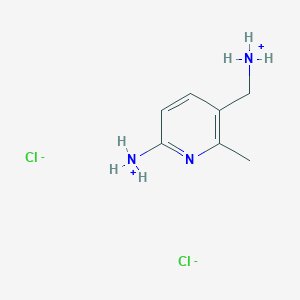
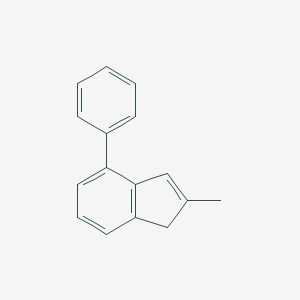


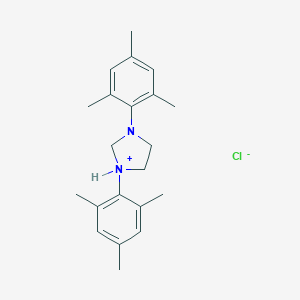
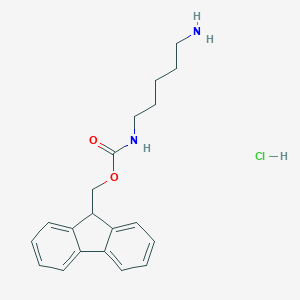
![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)
